Cyclopropyl-phenothiazin-10-yl-methanone

Beschreibung

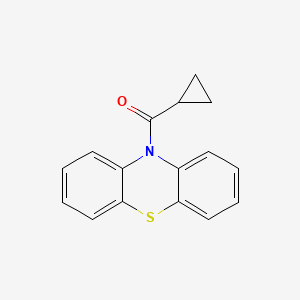

Structure

3D Structure

Eigenschaften

CAS-Nummer |

105925-76-6 |

|---|---|

Molekularformel |

C16H13NOS |

Molekulargewicht |

267.3 g/mol |

IUPAC-Name |

cyclopropyl(phenothiazin-10-yl)methanone |

InChI |

InChI=1S/C16H13NOS/c18-16(11-9-10-11)17-12-5-1-3-7-14(12)19-15-8-4-2-6-13(15)17/h1-8,11H,9-10H2 |

InChI-Schlüssel |

MBEOIHUIHCYTDB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Löslichkeit |

7.1 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Structural Dynamics and Pharmacophore Analysis of Cyclopropyl-phenothiazin-10-yl-methanone

Executive Summary

The phenothiazine scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in antipsychotic therapeutics via dopamine (D2) receptor antagonism. However, functionalization at the N10 position fundamentally alters the physicochemical properties and target engagement profile of the tricyclic core. This technical guide provides an in-depth pharmacophore analysis of Cyclopropyl-phenothiazin-10-yl-methanone (CAS: 105925-76-6), a 10-acylphenothiazine derivative. By deconstructing its structural domains, we elucidate how the integration of a rigid cyclopropyl methanone group neutralizes basicity, rigidifies the molecular conformation, and redirects the compound toward novel therapeutic applications such as antimicrobial and targeted anticancer pathways.

The Phenothiazine Core and the "Butterfly" Conformation

The foundational pharmacophore of any phenothiazine derivative is its tricyclic dibenzo-1,4-thiazine system[1]. Unlike planar aromatic systems (e.g., acridine), phenothiazines possess a unique non-planar "butterfly" conformation[2].

Mechanistic Causality: The sulfur and nitrogen heteroatoms act as hinges, causing the two flanking benzene rings to fold along the S-N axis. This folding is driven by the steric repulsion between the ortho-hydrogens of the benzene rings and the lone pairs on the heteroatoms.

-

Suppression of Aggregation: This non-planar geometry prevents intense intermolecular π-π stacking and ground-state aggregation, which is highly beneficial for maintaining solubility and preventing triplet-triplet annihilation in both biological and optoelectronic applications[3].

-

Electron Density: The electron-rich nature of the sulfur and nitrogen atoms makes the core a strong electron donor, allowing it to participate in charge-transfer interactions within hydrophobic biological pockets[1].

Mechanistic Impact of 10-Acylation

The transition from a classic 10-alkylphenothiazine (like chlorpromazine) to a 10-acylphenothiazine (Cyclopropyl-phenothiazin-10-yl-methanone) represents a critical paradigm shift in the molecule's pharmacodynamics.

-

Neutralization of Basicity: In 10-alkyl derivatives, the N10 amine is highly basic and protonated at physiological pH (7.4), which is an absolute requirement for forming a salt bridge with the conserved Aspartate residue in D2 receptors. By introducing a carbonyl group directly adjacent to N10, the lone pair on the nitrogen is delocalized into the carbonyl π-system (amide resonance). This renders the molecule neutral at physiological pH, effectively abolishing D2-mediated extrapyramidal side effects and repurposing the scaffold for alternative targets, such as the type II NADH:quinone oxidoreductase (Ndh) in Mycobacterium tuberculosis[4].

-

Dihedral Angle Rigidification: The electron-withdrawing nature of the carbonyl group alters the hybridization tendency of the N10 atom (pushing it from sp³-like toward sp²-like). This flattens the butterfly dihedral angle slightly (typically shifting from ~135° to ~145°) and increases the rotational barrier, creating a more rigid structural entity[2].

The Cyclopropyl Methanone Pharmacophore Domain

The specific addition of a cyclopropyl ring to the 10-methanone linker introduces highly specific steric and thermodynamic advantages:

-

Rigid Lipophilicity: The cyclopropyl group is highly lipophilic but sterically constrained. When binding to a hydrophobic target cavity, a flexible linear alkyl chain suffers a massive entropic penalty as its rotatable bonds are frozen. The cyclopropyl ring, being pre-organized and rigid, bypasses this entropic penalty, leading to a lower overall free energy of binding (

). -

Hydrogen Bond Acceptor: The carbonyl oxygen serves as a strict, directional hydrogen-bond acceptor, allowing the molecule to anchor to the peptide backbone of target proteins while the tricyclic core intercalates into adjacent hydrophobic clefts.

Fig 1. Pharmacophore interaction mapping of Cyclopropyl-phenothiazin-10-yl-methanone.

Quantitative Pharmacophore Comparison

To synthesize the structural divergence, the following table summarizes the quantitative and qualitative shifts induced by the cyclopropyl-methanone substitution.

| Pharmacophore Feature | 10-Alkylphenothiazines (e.g., Chlorpromazine) | 10-Acylphenothiazines (Cyclopropyl-PTZ) | Pharmacological Consequence |

| N10 Basicity | High (Protonated at pH 7.4) | Low (Neutral Amide) | Shifts binding away from D2 receptors; reduces CNS toxicity. |

| Dihedral "Butterfly" Angle | ~130° - 140° (Highly Flexible) | ~140° - 150° (Rigidified) | Alters intercalation depth and limits non-specific π-π stacking. |

| Hydrogen Bonding | H-Bond Donor (when protonated) | H-Bond Acceptor (Carbonyl Oxygen) | Reverses orientation within receptor pockets. |

| Steric Bulk (N10) | Flexible, linear/branched alkyl | Rigid, compact (Cyclopropyl) | Reduces entropic penalty upon target binding; increases half-life. |

Self-Validating Experimental Workflows

To empirically validate the pharmacophore model of Cyclopropyl-phenothiazin-10-yl-methanone, researchers must employ protocols that move beyond theoretical docking. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: X-Ray Crystallographic Conformation Analysis

Causality: Computational Density Functional Theory (DFT) models often fail to accurately predict the butterfly dihedral angle in physiological environments due to the absence of crystal packing forces and solvent interactions[2]. Empirical determination is required to map the exact steric boundaries of the cyclopropyl group. Self-Validating Mechanism: The protocol incorporates a co-crystallized internal standard.

-

Crystallization: Dissolve Cyclopropyl-phenothiazin-10-yl-methanone (>99% purity) in a 1:1 mixture of dichloromethane and hexane. Utilize the vapor diffusion method at 4°C to grow single crystals over 72 hours.

-

Internal Standard Calibration: In a parallel well, crystallize a known standard (e.g., 10-methylphenothiazine).

-

Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα radiation source (

Å) at 100K to minimize thermal motion. -

Validation & Refinement: Solve the structure using direct methods. Validation Check: Measure the dihedral angle of the internal standard. If it deviates from the literature value of ~143°, the phase determination parameters are automatically flagged for recalibration, ensuring the target compound's structural data is intrinsically verified.

Protocol B: Surface Plasmon Resonance (SPR) for Target Affinity

Causality: Endpoint assays (like IC50) cannot distinguish between a compound that binds weakly but rapidly, versus one that binds tightly but slowly. Because the rigid cyclopropyl group is hypothesized to increase residence time (lower

-

Sensor Chip Functionalization: Immobilize the target protein (e.g., recombinant Ndh) onto a CM5 sensor chip via standard amine coupling.

-

Reference Channel Setup (Validation): On Channel 2 of the same chip, immobilize a mutant version of the target protein lacking the putative hydrophobic binding pocket.

-

Analyte Injection: Flow serial dilutions (0.1 µM to 10 µM) of the compound in running buffer (PBS with 5% DMSO) over both channels at 30 µL/min.

-

Kinetic Analysis: The system automatically subtracts the response of Channel 2 from Channel 1. Validation Check: If binding is observed in Channel 2, it indicates non-specific hydrophobic aggregation rather than pharmacophore-driven binding, invalidating the run. Calculate

using a 1:1 Langmuir binding model.

Fig 2. Self-validating experimental workflow for pharmacophore analysis.

Conclusion

Cyclopropyl-phenothiazin-10-yl-methanone represents a highly optimized evolution of the phenothiazine scaffold. By leveraging the electron-withdrawing and rigidifying properties of the 10-acyl linkage, combined with the low-entropy lipophilicity of the cyclopropyl ring, this compound successfully escapes the traditional D2-antagonist space. Its unique structural dynamics—specifically the modulated butterfly conformation and the introduction of a strict H-bond acceptor—make it a prime candidate for targeted drug discovery in fields requiring precise hydrophobic pocket engagement, such as novel antituberculars and targeted oncology agents.

References

-

Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review MDPI - Molecules URL:[Link]

-

Antitubercular pharmacodynamics of phenothiazines PubMed - Journal of Antimicrobial Chemotherapy URL:[Link]

-

Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation PMC - National Institutes of Health URL:[Link]

-

Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics ACS Applied Energy Materials URL:[Link]

Sources

Molecular Weight and Physicochemical Characteristics of Phenothiazine Methanones: A Comprehensive Technical Guide

Executive Summary

Phenothiazine methanones represent a highly versatile class of heterocyclic compounds characterized by the fusion of an electron-rich phenothiazine core with an electron-withdrawing methanone (carbonyl) moiety. As an application scientist working at the intersection of materials science and pharmacology, I rely on these derivatives for two primary reasons: their highly tunable photophysical properties (such as dual-state emission and mechanochromism) and their redox-active nature (utilized in biological assays and smart materials).

This technical guide dissects the molecular weight, physicochemical characteristics, and structural causality of phenothiazine methanones. It provides actionable, self-validating protocols for synthesizing and characterizing these compounds, ensuring that researchers can seamlessly integrate them into drug development pipelines or advanced material design.

Structural and Physicochemical Profiling

The fundamental behavior of phenothiazine methanones is dictated by their Donor-Acceptor (D-A) architecture. The phenothiazine ring, containing nitrogen and sulfur heteroatoms, adopts a non-planar, "butterfly-like" conformation. When an electron-accepting methanone group (e.g., a benzoyl group) is attached—typically at the N10 position—it creates a strong push-pull electronic system.

This structural choice is highly deliberate: the steric hindrance of the methanone group prevents tight face-to-face

Quantitative Physicochemical Data

To facilitate experimental design, the table below summarizes the core physicochemical parameters of three benchmark phenothiazine methanones.

| Compound | Molecular Weight ( g/mol ) | Molecular Formula | LogP (Est.) | Key Physicochemical Feature | Primary Application |

| 10-Benzoylphenothiazine (BzPT) | 303.38[2] | C₁₉H₁₃NOS | ~4.5 | Highly twisted D-A structure; stable crystalline solid. | Precursor, Antioxidant |

| Benzoyl Leuco Methylene Blue (BLMB) | 389.52[3] | C₂₃H₂₃N₃OS | 4.9[4] | Colorless leuco form; highly sensitive to oxidative cleavage. | ROS Probe, Redox Indicator |

| PTZ-CO-B (Phenyl derivative) | ~303.38 | C₁₉H₁₃NOS | ~4.5 | Dual-state emission ( | Mechanochromic Sensor |

Mechanistic Insights: Photophysics and Redox Activity

Understanding the causality behind the behavior of phenothiazine methanones is critical for assay development.

-

Intramolecular Charge Transfer (ICT) & Solvatochromism : Upon photoexcitation, electron density shifts from the phenothiazine donor to the methanone acceptor[1]. Because the excited state is highly polar, stabilizing it requires polar solvents. This results in pronounced solvatochromism—the emission color shifts drastically depending on the solvent's polarity.

-

Mechanochromic Luminescence : In the crystalline solid state, compounds like PTZ-CO-B emit specific wavelengths (e.g., blue/green). Applying mechanical force (grinding) shatters the crystalline lattice, forcing the molecules into a disordered, amorphous state. This alters the intermolecular distances, causing a distinct red-shift in the emission wavelength (up to 46 nm)[1],[5].

-

Redox Pathways : Compounds like BLMB are synthesized in a reduced, colorless "leuco" state. The N-benzoyl group disrupts the extended conjugation of the thiazine ring. Upon encountering an oxidizing agent (like H₂O₂), the molecule loses electrons, restoring the fully conjugated, planar quinone-imine structure of Methylene Blue, which absorbs strongly at 660 nm[3].

Caption: Photophysical and redox signaling pathways of phenothiazine methanones.

Experimental Methodologies & Validation Protocols

The following protocols are designed as self-validating systems to ensure absolute data integrity during synthesis and characterization.

Caption: Experimental workflow for synthesizing and characterizing phenothiazine methanones.

Protocol 1: Synthesis of 10-Benzoylphenothiazine (BzPT)

Causality: N-acylation of phenothiazine is sterically hindered. We utilize anhydrous conditions and a high-boiling solvent (toluene) to provide the necessary thermal energy while preventing the competitive hydrolysis of benzoyl chloride.

-

Setup : In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 10.0 mmol of phenothiazine in 50 mL of anhydrous toluene.

-

Reagent Addition : Add 12.0 mmol of triethylamine (acid scavenger). Dropwise, add 11.0 mmol of benzoyl chloride at 0°C to control the initial exothermic reaction.

-

Reflux : Heat the mixture to reflux (110°C) for 12 hours.

-

Self-Validation (TLC) : Monitor via Thin Layer Chromatography (Hexane:EtOAc 9:1). The reaction is validated as complete when the highly fluorescent phenothiazine starting material spot completely disappears.

-

Purification : Cool to room temperature, wash with saturated NaHCO₃, extract the organic layer, and recrystallize from ethanol to yield pure BzPT crystals.

Protocol 2: Evaluation of Mechanochromic Luminescence

Causality: Grinding disrupts the crystal lattice, altering

-

Baseline Measurement : Place 5 mg of the purified crystalline PTZ-CO-B powder on a quartz slide. Record the solid-state photoluminescence (PL) spectrum (expected

~ 450 nm). -

Mechanical Grinding : Transfer the powder to an agate mortar and grind vigorously with a pestle for 2 minutes.

-

Amorphous Measurement : Record the PL spectrum of the ground powder. A successful transition is validated by a significant red-shift (e.g., to ~496 nm)[1],[5].

-

Self-Validation (Reversibility) : Expose the ground powder to dichloromethane (DCM) vapor in a sealed chamber for 5 minutes. The emission must revert to the baseline

. If it does not, the grinding process caused chemical degradation rather than a physical phase transition.

Protocol 3: Redox Assay using Benzoyl Leuco Methylene Blue (BLMB)

Causality: BLMB is utilized to detect Reactive Oxygen Species (ROS). The N-benzoyl bond is cleaved under oxidative stress, restoring the planar Methylene Blue fluorophore[3].

-

Reagent Preparation : Prepare a 10 mM stock solution of BLMB in DMSO. Dilute to a 50 µM working concentration in 0.1 M Phosphate Buffer (pH 7.4).

-

Assay Execution : In a 96-well plate, add 100 µL of the BLMB working solution to 100 µL of the biological sample (or H₂O₂ standard). Add 1 U/mL of Horseradish Peroxidase (HRP) to catalyze the electron transfer.

-

Incubation & Reading : Incubate in the dark for 15 minutes at room temperature. Measure absorbance at 660 nm using a microplate reader.

-

Self-Validation (Controls) : You must run a negative control (BLMB + Buffer + HRP, no sample/H₂O₂). If the negative control exhibits an absorbance peak at 660 nm, it indicates spontaneous autoxidation of the BLMB stock (likely due to light exposure or expired reagents), and the assay must be discarded.

Conclusion

Phenothiazine methanones are far more than simple heterocyclic derivatives; they are highly responsive molecular machines. By carefully considering their molecular weight, LogP, and the push-pull dynamics of their Donor-Acceptor architecture, researchers can leverage their dual-state emission and redox sensitivity for advanced applications ranging from stress-sensing smart materials to high-precision biological assays. Adhering to the self-validating protocols outlined above ensures that the physicochemical phenomena observed are both reproducible and mechanistically sound.

References

-

Achieving dual-state emission and high-contrast mechanochromic luminescence based on donor-acceptor type phenothiazine methanone derivatives Journal of Luminescence / ResearchGate1

-

Benzoyl Leuco Methylene Blue | For Research Use Benchchem 3

-

10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- (CID 94975) PubChem 4

-

Supplementary Information: Large Variability and Complexity of Isothermal Solubility for a Series of Redox-Active Phenothiazines RSC.org 2

Sources

Advanced Synthesis of 10-Acylated Phenothiazines: From Bernthsen to Green Catalysis

This guide provides a comprehensive technical review of the synthesis of 10-acylated phenothiazines, structured for researchers and drug development professionals.

Executive Summary

The 10-acylated phenothiazines represent a critical subclass of heterocyclic compounds, distinct from their 10-alkylated antipsychotic counterparts (e.g., chlorpromazine). Characterized by an amide bond at the sterically hindered and electron-rich nitrogen (position 10), these derivatives serve as vital intermediates for regioselective ring functionalization, potent antioxidants, and emerging anticancer agents. This guide analyzes the evolution of the N-acyl bond formation, transitioning from harsh classical thermal methods to high-efficiency microwave and mechanochemical protocols.

Historical Genesis & Structural Challenges

The phenothiazine core was first synthesized by Heinrich August Bernthsen in 1883 via the thionation of diphenylamine with sulfur. While the 10-alkylated derivatives dominated early pharmaceutical research (leading to the antipsychotic revolution of the 1950s), 10-acylation presented unique synthetic challenges.

The Nucleophilicity Paradox

The nitrogen atom at position 10 is part of a pseudo-aromatic tricyclic system. Its lone pair is delocalized into the sulfur-bridged benzene rings, significantly reducing its nucleophilicity compared to secondary alkyl amines. Consequently, early syntheses required forcing conditions—high temperatures and strong acylating agents—often leading to side reactions or low yields.

Mechanistic Core: The N-Acylation Pathway

The formation of the N-C(O)R bond at position 10 follows a nucleophilic acyl substitution mechanism. However, due to the "butterfly" conformation of the phenothiazine ring, the nitrogen is sterically shielded.

DOT Diagram 1: Mechanistic Pathway of N-Acylation

The following diagram illustrates the nucleophilic attack and the transition state stabilization required for successful acylation.

Caption: Nucleophilic acyl substitution at the hindered N-10 position requires overcoming electronic delocalization and steric folding.

Classical Synthetic Paradigms

The traditional approach relies on thermal energy to overcome the activation barrier. While reliable, these methods often utilize toxic solvents and suffer from prolonged reaction times.

Protocol 1: Classical Thermal N-Acylation

Objective: Synthesis of 10-acetylphenothiazine using acetic anhydride. Context: This method represents the standard 20th-century laboratory approach, prioritizing reagent availability over atom economy.

-

Reagent Setup: In a 250 mL round-bottom flask, dissolve Phenothiazine (0.1 mol) in Dry Benzene or Toluene (150 mL) .

-

Expert Note: Toluene is preferred over benzene today due to lower toxicity, though benzene was historically standard.

-

-

Acylating Agent: Add Acetyl Chloride (0.15 mol) or Acetic Anhydride (0.15 mol) dropwise under an inert atmosphere (Nitrogen).

-

Catalysis: Add Pyridine (0.12 mol) or Triethylamine as a proton scavenger.

-

Causality: Without a base, the generated HCl can protonate the unreacted phenothiazine, deactivating it further.

-

-

Reflux: Heat the mixture to reflux (110°C for toluene) for 4–8 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

-

Workup: Cool to room temperature. Wash the organic layer with water (3x), saturated NaHCO₃ (to remove acid), and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol.

-

Expected Yield: 65–75%.

-

Modern Acceleration: Microwave & Green Methods

Recent advancements utilize microwave irradiation (MW) to induce dipolar polarization, rapidly heating the reaction mixture and significantly accelerating the rate-determining step.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

Objective: Rapid synthesis of 10-chloroacetylphenothiazine. Context: This "Green Chemistry" approach eliminates volatile organic solvents and reduces reaction time from hours to minutes.

-

Preparation: Mix Phenothiazine (2 mmol) and Chloroacetyl Chloride (3 mmol) in a dedicated microwave process vial.

-

Solid Support (Optional): For better energy transfer, reactants can be adsorbed onto Silica Gel or Basic Alumina .

-

Irradiation: Place in a microwave reactor (e.g., CEM Discover or Monowave).

-

Settings: 300W, 80–100°C.

-

Time:4–10 minutes .

-

-

Extraction: Allow the vial to cool. Extract the product with Dichloromethane (DCM) or Ethyl Acetate .

-

Purification: Filter to remove the solid support. Evaporate solvent.[1] Recrystallize from Ethanol/Water.

-

Expected Yield: 85–95%.

-

Advantage:[2] The rapid heating profile minimizes thermal degradation products common in prolonged reflux.

-

DOT Diagram 2: Classical vs. Modern Workflow Comparison

Caption: Comparison of process efficiency: Microwave methods offer superior atom economy and speed.

Quantitative Analysis: Method Comparison

The following table summarizes the efficiency gains in synthesizing 10-acetylphenothiazine across different eras of methodology.

| Method | Reagents | Conditions | Time | Yield | Atom Economy |

| Classical | AcCl / Benzene | Reflux (80°C) | 4–6 hrs | 60–75% | Low (Solvent waste) |

| Catalytic | Ac₂O / Zn Dust | Stirring (RT) | 30–60 min | 80% | Moderate |

| Microwave | Ac₂O / Silica | MW (300W) | 2–5 min | 92–96% | High (Solvent-free) |

| Mechanochemical | PCl₅ / Acetic Acid | Grinding (Mortar) | 30–45 min | 95% | High (Solid state) |

References

-

Bernthsen, A. (1883).[3][4] Studien in der Methylenblaugruppe. Annalen der Chemie, 230, 73.

-

Masson, S. et al. (2011). Synthesis and antifungal activity of some substituted phenothiazines. European Journal of Medicinal Chemistry.

-

Gupta, R. et al. (2012). Microwave Assisted Synthesis of Phenothiazine Derivatives. Oriental Journal of Chemistry.

-

Boyer, G. (2000).[5] Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. Arkivoc.

-

BenchChem Protocols. (2025). Application Notes for N-Alkylation and Acylation of Phenothiazine.

-

Chu, C. et al. (2014). Preparation method for N-acetyl phenothiazine via solid-phase grinding. CN Patent 104109132A.

Sources

An In-depth Technical Guide to the Potential Biological Targets of Cyclopropyl-phenothiazin-10-yl-methanone for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cyclopropyl-phenothiazin-10-yl-methanone is a novel compound featuring the well-documented phenothiazine core structure, known for its diverse pharmacological activities, appended with a cyclopropyl-methanone moiety. This guide provides a comprehensive exploration of the potential biological targets for this molecule, drawing upon the extensive research into phenothiazine derivatives and the known influence of cyclopropyl groups in medicinal chemistry. We will delve into primary putative targets, including neurotransmitter receptors, calmodulin, protein phosphatase 2A, and key signaling pathways implicated in oncology and neurodegenerative disorders. This document is intended to serve as a foundational resource for researchers, offering both theoretical grounding and practical, detailed experimental workflows for target identification and validation.

Introduction: Deconstructing Cyclopropyl-phenothiazin-10-yl-methanone

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs with a wide array of clinical applications, most notably as antipsychotics.[1][2] Their mechanism of action is often complex, with a polypharmacological profile that includes interactions with dopamine, serotonin, histamine, and acetylcholine receptors.[3][4] More recently, phenothiazines have garnered significant attention for their potential as anticancer agents, demonstrating effects on cell proliferation, apoptosis, and key signaling cascades.[5][6][7]

The introduction of a cyclopropyl-methanone group at the 10-position of the phenothiazine nucleus in Cyclopropyl-phenothiazin-10-yl-methanone presents an intriguing modification. The cyclopropyl ring is a bioisostere for various functional groups and is known to impart conformational rigidity, which can enhance binding affinity and selectivity for biological targets.[8] Furthermore, related cyclopropyl methanone structures have been investigated for antitubercular and antimalarial activities.[9][10]

This guide will, therefore, explore the most probable biological targets for Cyclopropyl-phenothiazin-10-yl-methanone, providing the scientific rationale and detailed experimental protocols to facilitate further investigation.

Primary Putative Targets Emanating from the Phenothiazine Core

The established pharmacology of phenothiazine derivatives provides a logical starting point for identifying the primary targets of Cyclopropyl-phenothiazin-10-yl-methanone.

Neurotransmitter Receptors: The Classical Targets

Phenothiazines are renowned for their potent antagonism of dopamine D2 receptors, which is central to their antipsychotic effects.[1][3] They also exhibit varying affinities for other receptors, contributing to their broad pharmacological profile and side effects.[4]

Rationale for Investigation: Given the conserved phenothiazine core, it is highly probable that Cyclopropyl-phenothiazin-10-yl-methanone will interact with one or more of these receptors. The cyclopropyl-methanone substituent may modulate the affinity and selectivity profile compared to existing phenothiazines.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

-

Objective: To determine the binding affinity of Cyclopropyl-phenothiazin-10-yl-methanone for the human dopamine D2 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human D2 receptor.

-

[³H]-Spiperone (radioligand).

-

Haloperidol (positive control).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Cyclopropyl-phenothiazin-10-yl-methanone stock solution in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of Cyclopropyl-phenothiazin-10-yl-methanone and haloperidol.

-

In a 96-well plate, add assay buffer, the test compound or control, [³H]-Spiperone (at a concentration near its Kd), and the receptor membrane preparation.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

Calmodulin (CaM): A Key Modulator of Cellular Signaling

Calmodulin is a ubiquitous, calcium-binding protein that regulates the activity of a multitude of enzymes and ion channels.[11] Phenothiazines are known to bind to CaM in a calcium-dependent manner, thereby inhibiting its function.[12][13] This inhibition of CaM is a significant aspect of their anticancer properties, as CaM is involved in cell cycle regulation.[11]

Rationale for Investigation: The lipophilic nature of the phenothiazine nucleus is crucial for CaM binding. It is plausible that Cyclopropyl-phenothiazin-10-yl-methanone retains this activity.

Experimental Protocol: Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

-

Objective: To assess the ability of Cyclopropyl-phenothiazin-10-yl-methanone to inhibit CaM-mediated activation of PDE1.

-

Materials:

-

Bovine brain calmodulin.

-

Bovine heart phosphodiesterase (PDE1).

-

cAMP (substrate).

-

Crotalus atrox snake venom (source of 5'-nucleotidase).

-

Tris-HCl buffer.

-

Trifluoperazine (positive control).

-

-

Procedure:

-

In a reaction mixture, combine buffer, CaCl₂, CaM, and the test compound.

-

Add PDE1 and incubate to allow for binding.

-

Initiate the reaction by adding cAMP.

-

After a defined incubation period, add snake venom to convert the product (AMP) to adenosine and inorganic phosphate.

-

Measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).

-

-

Data Analysis: Determine the IC₅₀ value for the inhibition of CaM-dependent PDE1 activity.

Protein Phosphatase 2A (PP2A): A Tumor Suppressor

PP2A is a critical tumor suppressor protein that is often inactivated in cancer.[11] Some phenothiazine derivatives have been shown to act as PP2A activators, which contributes to their anticancer effects by, for example, decreasing c-MYC levels.[14][15]

Rationale for Investigation: The ability of phenothiazines to modulate PP2A activity makes this a compelling target for Cyclopropyl-phenothiazin-10-yl-methanone, particularly in the context of oncology.

Experimental Protocol: In Vitro PP2A Activity Assay

-

Objective: To measure the direct effect of Cyclopropyl-phenothiazin-10-yl-methanone on the enzymatic activity of PP2A.

-

Materials:

-

Purified PP2A enzyme.

-

A phosphopeptide substrate (e.g., KRpTIRR).

-

Assay buffer.

-

Malachite green phosphate detection solution.

-

A known PP2A activator (positive control).

-

-

Procedure:

-

Add the purified PP2A enzyme to wells of a microplate containing the assay buffer and the test compound.

-

Initiate the reaction by adding the phosphopeptide substrate.

-

Incubate at 30°C for a specified time.

-

Stop the reaction and measure the amount of free phosphate released using the malachite green solution.

-

-

Data Analysis: Plot the phosphate released against the compound concentration to determine the EC₅₀ (the concentration that elicits a half-maximal response).

Key Kinase Signaling Pathways in Cancer

Phenothiazines have been shown to disrupt critical cancer signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK cascades.[3][5][6] These pathways regulate cell proliferation, survival, and apoptosis, and their inhibition is a cornerstone of modern cancer therapy.

Rationale for Investigation: Modulation of these central signaling hubs is a likely mechanism for any observed anticancer activity of Cyclopropyl-phenothiazin-10-yl-methanone.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

-

Objective: To determine if Cyclopropyl-phenothiazin-10-yl-methanone alters the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

-

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7).

-

Cell lysis buffer.

-

Primary antibodies against total and phosphorylated forms of Akt, mTOR, ERK1/2.

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescence substrate.

-

-

Procedure:

-

Culture cancer cells and treat them with varying concentrations of Cyclopropyl-phenothiazin-10-yl-methanone for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities to determine the relative change in the phosphorylation of target proteins compared to untreated controls.

Acetylcholinesterase (AChE): A Target in Neurodegeneration

Several studies have highlighted the potential of phenothiazine derivatives as inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[16][17][18][19] AChE inhibitors are a major class of drugs used to treat Alzheimer's disease.[16][19]

Rationale for Investigation: The phenothiazine scaffold has demonstrated AChE inhibitory activity, making this a relevant target to explore for Cyclopropyl-phenothiazin-10-yl-methanone, potentially indicating therapeutic applications in neurodegenerative disorders.

Experimental Protocol: Ellman's Assay for AChE Inhibition

-

Objective: To quantify the inhibitory effect of Cyclopropyl-phenothiazin-10-yl-methanone on AChE activity.

-

Materials:

-

Acetylcholinesterase (from electric eel or human erythrocytes).

-

Acetylthiocholine iodide (substrate).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer.

-

Donepezil (positive control).

-

-

Procedure:

-

In a 96-well plate, add buffer, DTNB, the test compound, and the AChE enzyme solution.

-

Incubate for a short period.

-

Initiate the reaction by adding the acetylthiocholine iodide substrate.

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.

The Potential Influence of the Cyclopropyl-Methanone Moiety

While the phenothiazine core provides a strong basis for predicting primary targets, the cyclopropyl-methanone substituent is expected to significantly influence the compound's pharmacological profile.

-

Conformational Rigidity: The cyclopropyl group restricts the rotation of the side chain, which can lead to a more defined orientation when binding to a target, potentially increasing affinity and selectivity.

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, potentially leading to an improved pharmacokinetic profile.

-

Lipophilicity and Cell Permeability: The addition of this group will alter the overall lipophilicity of the molecule, which can affect its ability to cross cell membranes and the blood-brain barrier.

To specifically dissect the contribution of this moiety, a comparative study with an analogue lacking the cyclopropyl group (e.g., an ethyl- or propyl-phenothiazin-10-yl-methanone) would be highly informative.

Integrated Experimental Workflow for Target Validation

A systematic approach is crucial for efficiently identifying and validating the biological targets of a novel compound.

Caption: A streamlined workflow for target identification and validation.

Potential Therapeutic Implications

Based on the putative targets discussed, Cyclopropyl-phenothiazin-10-yl-methanone could have therapeutic potential in several areas:

-

Oncology: If the compound proves to be a potent inhibitor of CaM, an activator of PP2A, or a modulator of key cancer signaling pathways, it could be developed as an anticancer agent.[5][6]

-

Neurodegenerative Diseases: Significant AChE inhibition would warrant investigation for diseases such as Alzheimer's.[16][18]

-

Psychiatry: Modulation of dopamine and other neurotransmitter receptors could lead to novel treatments for psychiatric disorders.[1]

Summary and Future Directions

Cyclopropyl-phenothiazin-10-yl-methanone is a promising new chemical entity that leverages the proven pharmacological scaffold of phenothiazine with a novel cyclopropyl-methanone modification. The primary potential biological targets include neurotransmitter receptors, calmodulin, protein phosphatase 2A, key kinase signaling pathways, and acetylcholinesterase. The experimental protocols outlined in this guide provide a clear path for the systematic investigation of these targets.

Future research should focus on a broad initial screening to identify the most potent activities, followed by in-depth biochemical and cell-based assays to confirm target engagement and elucidate the mechanism of action. Comparative studies with analogues will be crucial to understanding the specific role of the cyclopropyl-methanone moiety. Ultimately, these studies will pave the way for potential clinical development in oncology, neuropharmacology, or other therapeutic areas.

References

-

Abankwa, D. (2022). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. PLOS ONE. [Link]

-

Levin, R. M., & Weiss, B. (1984). Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells. Cell Calcium, 5(2), 177–185. [Link]

-

Prema, V., Meena, A., & Ramalakshmi, N. (2024). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Central Nervous System Agents in Medicinal Chemistry, 25(1). [Link]

-

Jafri, A., & Zaidi, A. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Medical Science, 29. [Link]

-

Massive Bio. (2026, January 11). Phenothiazine: Therapeutic Uses and Mechanism of Action. [Link]

-

Abankwa, D. (2022, May 15). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. Luxembourg Institute of Health Research Portal. [Link]

-

Weiss, B., & Levin, R. M. (1981). Inhibition of calmodulin by phenothiazines and related drugs: Structure-activity relationships. Advances in Cyclic Nucleotide Research, 14, 285-303. [Link]

-

Środa-Pomianek, K., & Michalak, K. (2023, November 22). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Pharmacology. [Link]

-

Spinedi, A., Pacini, L., Limatola, C., Luly, P., & Farias, R. N. (1992). Phenothiazines inhibit acetylcholinesterase by concentration-dependent-type kinetics. A study with trifluoperazine and perphenazine. Biochemical Pharmacology, 44(8), 1511–1514. [Link]

-

Jafri, A., & Zaidi, A. (2025, February 7). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Brieflands. [Link]

-

Motohashi, N. (2000). Antitumor Potential and Possible Targets of Phenothiazine-Related Compounds. Current Drug Targets, 1(4), 305-311. [Link]

-

Prema, V., Meena, A., & Ramalakshmi, N. (2024, May 16). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Bentham Science Publishers. [Link]

-

Abankwa, D. (2021, June 18). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. bioRxiv. [Link]

-

Prema, V., Meena, A., & Ramalakshmi, N. (2026, February 8). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. ResearchGate. [Link]

-

Bionity. (n.d.). Phenothiazine. [Link]

-

Sibel, S., et al. (2024, July 2). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]

-

Csonka, A., & Spengler, G. (2017, November 15). Possible Biological and Clinical Applications of Phenothiazines. Anticancer Research. [Link]

-

Michalak, K., & Środa-Pomianek, K. (2024). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Molecules, 29(10), 2289. [Link]

-

Sinha, S., et al. (2011, July 20). Synthesis and biological activity of phenothiazine derivatives. SciSpace. [Link]

-

Sinha, S., et al. (2011, April 1). Synthesis and Biological Activity of Phenothiazine Derivatives. Semantic Scholar. [Link]

-

Kumar, P., et al. (2010, December 1). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 20(23), 7055-7058. [Link]

-

Venkatesan, K., & Sivakumar, A. (2022, January 5). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

-

Kumar, P., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. ResearchGate. [Link]

-

Gaugaz, F. Z., et al. (2014, October 15). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227-2232. [Link]

Sources

- 1. massivebio.com [massivebio.com]

- 2. scispace.com [scispace.com]

- 3. brieflands.com [brieflands.com]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]

- 12. Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Portal [researchdiscovery.drexel.edu]

- 14. researchportal.lih.lu [researchportal.lih.lu]

- 15. biorxiv.org [biorxiv.org]

- 16. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenothiazines inhibit acetylcholinesterase by concentration-dependent-type kinetics. A study with trifluoperazine and perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. researchgate.net [researchgate.net]

Electronic Properties of Cyclopropyl-Carbonyl Phenothiazine Systems

Part 1: Executive Summary & Structural Logic

The integration of a cyclopropyl-carbonyl motif into the phenothiazine scaffold creates a unique electronic system that bridges the gap between classical heterocyclic chemistry and modern "strain-release" electronic modulation. This guide analyzes the two primary regioisomers of this system:

-

N-Acyl System (10-substituted): Where the carbonyl is directly bonded to the thiazine nitrogen.

-

C-Acyl System (2-substituted): Where the carbonyl is attached to the benzenoid ring (Friedel-Crafts position).

The Core Electronic Proposition

The phenothiazine core is a distinct electron-rich donor (D), characterized by a low oxidation potential and a "butterfly" folded geometry. The cyclopropyl-carbonyl group acts as a complex acceptor/modulator (A).

-

The Carbonyl (

): Acts as a -

The Cyclopropyl Ring (

): Acts as a

Part 2: Molecular Architecture & Electronic Theory

The N-Acyl System (10-cyclopropanecarbonyl-10H-phenothiazine)

In this isomer, the carbonyl group competes directly with the aromatic rings for the nitrogen lone pair (

-

Geometry: The steric bulk of the cyclopropyl group, combined with the

carbonyl, forces the phenothiazine core into a more folded (H-intra) conformation to minimize steric clash with the peri-hydrogens (H1/H9). -

Electronic Consequence: The N-acylation removes the nitrogen lone pair from the aromatic conjugation system.

-

Hypsochromic Shift (Blue Shift): The UV-Vis absorption maximum (

) shifts to lower wavelengths compared to N-alkyl phenothiazines. -

Oxidation Potential: The oxidation potential (

) increases significantly (approx. +0.2 to +0.4 V vs. parent), making the molecule more stable against oxidative degradation but less effective as a hole-transport material.

-

The C-Acyl System (2-cyclopropanecarbonyl-10H-phenothiazine)

This isomer forms a classic Donor-

-

Conjugation: The nitrogen lone pair donates density into the ring, which is pulled toward the carbonyl at the C2 position.

-

Cyclopropyl Effect: The cyclopropyl group at the carbonyl

-position donates electron density into the carbonyl

Electronic Energy Diagram (Theory)

Figure 1: Comparative Frontier Molecular Orbital (FMO) diagram showing the stabilization of the HOMO in N-acyl systems versus the bandgap compression in C-acyl push-pull systems.

Part 3: Spectroscopic & Physicochemical Data[1]

The following data summarizes the expected properties based on structure-activity relationships (SAR) of phenothiazine analogues.

| Property | Parent Phenothiazine | 10-(Cyclopropanecarbonyl) (N-Acyl) | 2-(Cyclopropanecarbonyl) (C-Acyl) |

| Primary | 254 nm, 318 nm | ~250 nm (Blue shift), weak n- | ~265 nm, ~380 nm (ICT band) |

| Fluorescence | Weak (Stokes shift ~60nm) | Quenched (due to ISC/twist) | Stronger (Red/Orange emission) |

| Oxidation ( | ~0.25 V (vs Fc/Fc+) | ~0.65 V (Harder to oxidize) | ~0.35 V (Slightly stabilized) |

| Geometry | Folded (Butterfly) | Highly Folded (Steric strain) | Planarized (Conjugation) |

| Solubility | Lipophilic | Moderate (Polar carbonyl) | Moderate |

Part 4: Experimental Protocols

Protocol A: Synthesis of 10-(Cyclopropanecarbonyl)-10H-phenothiazine

Targeting the N-acyl derivative via base-mediated acylation.

Reagents:

-

10H-Phenothiazine (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

-

Dry THF (Tetrahydrofuran)[1]

Workflow:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve Phenothiazine in dry THF. Cool to 0°C.

-

Deprotonation: Add NaH portion-wise. The solution will turn from pale green to dark orange/red (formation of the phenothiazinyl anion). Stir for 30 min at 0°C, then 30 min at RT.

-

Acylation: Cool back to 0°C. Add Cyclopropanecarbonyl chloride dropwise. The color will shift back to pale yellow/green.

-

Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2]

-

Workup: Quench with ice water. Extract with DCM (

). Wash organics with brine, dry over -

Purification: Recrystallize from Ethanol or flash chromatography (Silica, 5-10% EtOAc in Hexane).

Protocol B: Synthesis of 2-(Cyclopropanecarbonyl)-10H-phenothiazine

Targeting the C-acyl derivative via Friedel-Crafts Acylation.

Reagents:

-

10-Acetyl-10H-phenothiazine (Protection of N is required first to direct C-acylation)

-

Cyclopropanecarbonyl chloride (1.2 eq)

-

Aluminum Chloride (

, 2.5 eq) -

Dichloromethane (DCM) or

Workflow:

-

Complexation: Suspend

in dry DCM at 0°C. Add acid chloride dropwise to form the acylium ion. -

Addition: Add 10-acetylphenothiazine solution slowly.

-

Cyclization: Stir at RT for 12 hours. (Note: The N-acetyl group prevents oxidation of the sulfur).

-

Hydrolysis: Pour into ice/HCl mixture.

-

Deprotection (Optional): If the free amine is desired, reflux in ethanolic KOH to remove the N-acetyl group, leaving the C2-cyclopropyl ketone intact.

Part 5: Synthesis Pathway Visualization

Figure 2: Divergent synthetic pathways for accessing N-acyl vs. C-acyl regioisomers.

Part 6: References

-

Phenothiazine Structure & General Reactivity Source: National Institute of Standards and Technology (NIST) WebBook. URL:[Link]

-

Cyclopropyl Conjugation (Walsh Orbitals) Source: "Cyclopropyl group - Structure and bonding."[3] Wikipedia / Journal of Physical Organic Chemistry. URL:[Link]

-

Synthesis of N-Acyl Phenothiazines (General Protocol) Source: "Synthesis and Evaluation of Phenothiazine Derivatives." IOSR Journal of Pharmacy. URL:[Link]

-

Electronic Properties of Phenothiazine Derivatives Source: "Structure-induced optoelectronic properties of phenothiazine-based materials." Royal Society of Chemistry (RSC) Advances. URL:[Link]

-

Friedel-Crafts Acylation of Phenothiazines Source: "Synthesis of 2-substituted phenothiazines." US Patent 3426020A. URL:

Sources

Methodological & Application

Application Note: Efficient Synthesis and N-Acylation Protocols for Cyclopropyl-phenothiazin-10-yl-methanone

Strategic Overview & Chemical Significance

Phenothiazine derivatives represent a critical class of heterocyclic compounds extensively utilized in medicinal chemistry, particularly for their psychotropic, antimicrobial, and antioxidant properties[1]. The functionalization of the phenothiazine core at the 10-position (the nitrogen atom) is a fundamental step in modulating its pharmacological profile and bioavailability. This application note details an optimized, high-yield synthetic protocol for Cyclopropyl-phenothiazin-10-yl-methanone (10-(cyclopropylcarbonyl)phenothiazine), achieved via the targeted N-acylation of phenothiazine using cyclopropanecarbonyl chloride.

Mechanistic Insights: Overcoming Phenothiazine's Poor Nucleophilicity

A critical challenge in the synthesis of 10-acylphenothiazines is the inherent chemical deactivation of the starting material. The nitrogen atom within the phenothiazine tricyclic core is exceptionally poorly nucleophilic. This is due to the extensive delocalization of its lone pair of electrons into the two adjacent flanking aromatic rings, coupled with the steric hindrance of the tricyclic system[2].

Consequently, classical acylation conditions (e.g., using an acyl chloride with pyridine at room temperature) typically fail or result in trace yields. Pyridine acts as a weak nucleophile and is insufficient to drive the reaction forward against such a deactivated substrate[3].

To overcome this thermodynamic and kinetic barrier, this protocol employs a dual-activation strategy:

-

Hypernucleophilic Catalysis: The addition of a catalytic amount of reacts rapidly with cyclopropanecarbonyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is significantly more reactive toward the weak phenothiazine nucleophile than the parent acyl chloride[4].

-

Thermal Activation: Conducting the reaction in provides the necessary thermal energy (110 °C) to overcome the high activation energy barrier of the sterically hindered transition state[5]. Triethylamine (Et₃N) is utilized as a stoichiometric acid scavenger to neutralize the generated HCl, preventing the protonation of DMAP and driving the equilibrium toward the product[1].

Caption: DMAP-catalyzed nucleophilic acyl substitution mechanism for phenothiazine N-acylation.

Quantitative Data: Optimization of Reaction Conditions

To demonstrate the causality behind the selected reagents, the following table summarizes the optimization data for the N-acylation of phenothiazine. The data clearly illustrates why thermal activation and DMAP are strictly required.

| Entry | Solvent | Base / Catalyst | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | DCM | Pyridine (2.0 eq) | 25 | 24 | < 10 | Poor nucleophilicity of phenothiazine prevents reaction; pyridine is insufficiently active[3]. |

| 2 | DCM | Et₃N (2.0 eq) / DMAP (0.1 eq) | 40 (Reflux) | 12 | 45 | Mild thermal conditions lead to incomplete conversion despite DMAP catalysis. |

| 3 | Toluene | Et₃N (2.0 eq) | 110 (Reflux) | 12 | 60 | Thermal activation helps, but lacks the hypernucleophilic intermediate[5]. |

| 4 | Toluene | Et₃N (2.0 eq) / DMAP (0.1 eq) | 110 (Reflux) | 6 | 92 | Optimal conditions; rapid and complete conversion via N-acylpyridinium intermediate. |

Experimental Workflow Visualization

Caption: Step-by-step synthetic workflow for the N-acylation of phenothiazine.

Detailed Step-by-Step Protocol

Materials & Reagents:

-

Phenothiazine: 1.0 eq (10 mmol, 1.99 g)

-

Cyclopropanecarbonyl chloride: 1.5 eq (15 mmol, 1.36 mL)

-

Triethylamine (Et₃N): 2.0 eq (20 mmol, 2.78 mL)

-

4-Dimethylaminopyridine (DMAP): 0.1 eq (1 mmol, 0.12 g)

-

Anhydrous Toluene: 50 mL

-

1M HCl, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄.

Step 1: Preparation & Dissolution

-

Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the vessel with inert gas (N₂ or Argon) to prevent oxidation of the phenothiazine core.

-

Dissolve Phenothiazine (1.99 g) in anhydrous toluene (40 mL). Toluene is selected over dichloromethane to enable high-temperature refluxing[5].

Step 2: Catalytic Activation 3. Add Triethylamine (2.78 mL) and DMAP (0.12 g) to the stirring solution. Ensure complete dissolution. 4. Cool the reaction mixture to 0 °C using an ice-water bath.

Step 3: Acylation & Thermal Drive 5. Dissolve Cyclopropanecarbonyl chloride (1.36 mL) in anhydrous toluene (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel. Note: Dropwise addition at 0 °C controls the initial exothermic formation of the N-acylpyridinium salt, preventing unwanted side reactions[3]. 6. Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 110 °C) for 6 to 8 hours.

Step 4: Work-up & Extraction 7. Cool the mixture to room temperature. Quench the reaction by slowly adding 30 mL of ice-cold water. 8. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 9. Combine the organic layers.

Step 5: Purification 10. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient, typically 9:1 to 8:2) to afford pure Cyclopropyl-phenothiazin-10-yl-methanone as a crystalline solid.

Self-Validating Systems & Troubleshooting

To ensure the scientific integrity of the protocol, the following self-validating checkpoints must be observed:

-

TLC Monitoring (Reaction Validation): Monitor the reaction progress using Thin Layer Chromatography (Hexane:EtOAc 9:1). Phenothiazine is highly fluorescent under UV light (254 nm). The reaction is deemed complete when the baseline/lower Rf fluorescent spot of phenothiazine is completely consumed, replaced by a higher Rf spot corresponding to the less polar acylated product.

-

Acid/Base Wash Sequence (Work-up Validation): The organic phase must be washed sequentially with 1M HCl (30 mL) to protonate and extract residual Et₃N and DMAP into the aqueous layer. This is followed by a wash with saturated aqueous NaHCO₃ (30 mL) to neutralize and remove any unreacted cyclopropanecarboxylic acid (formed from the hydrolysis of excess acyl chloride during quenching). Failure to perform these specific washes will result in catalyst contamination in the final NMR spectra.

References

-

Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Scholars Research Library. Available at:1

-

2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ResearchGate. Available at: 5

-

A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs. Pyridine as Acylation Catalysts. Benchchem. Available at: 3

-

Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. Available at: 2

-

Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. LMU Munich. Available at: 4

Sources

Application Note: HPLC Method Development for Cyclopropyl-phenothiazin-10-yl-methanone

Executive Summary

This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the analysis of Cyclopropyl-phenothiazin-10-yl-methanone . Unlike classical phenothiazine drugs (e.g., chlorpromazine) which possess a basic alkyl-amine side chain, this analyte features a cyclopropyl amide moiety at the N-10 position. This structural distinction significantly alters its physicochemical profile, rendering the nitrogen non-basic and the molecule highly lipophilic.

This guide addresses the specific challenges of analyzing lipophilic phenothiazine amides:

-

Solubility: Overcoming poor aqueous solubility.

-

Retention: Managing strong hydrophobic interaction with C18 stationary phases.

-

Stability: Preventing on-column oxidation of the phenothiazine sulfur.

Physicochemical Profiling & Method Strategy

Understanding the molecule is the prerequisite for method design. The "Trial and Error" approach is replaced here by "Rational Design" based on structure-property relationships.

Structural Analysis

-

Core: Phenothiazine (tricyclic, electron-rich, prone to S-oxidation).

-

Substituent: Cyclopropylcarbonyl group at N-10.

-

Key Feature: The carbonyl group draws electron density from the N-10 nitrogen, forming an amide bond.

-

Consequence: The pKa of the N-10 nitrogen drops significantly (non-ionizable in standard HPLC pH ranges). The molecule behaves as a neutral, highly hydrophobic species.

-

Target Properties (Estimated)

| Property | Value / Characteristic | Impact on Method |

| LogP | ~3.5 – 4.5 (High) | Requires high organic strength mobile phase to elute. |

| pKa | Neutral (Amide) | pH control is less critical for peak shape but vital for silica stability. |

| UV Max | ~254 nm, ~315 nm | Dual-wavelength monitoring recommended (254 nm for sensitivity). |

| Solubility | Low in Water; High in ACN/MeOH | Diluents must contain >50% organic solvent. |

Method Development Workflow

The following diagram outlines the logical flow for developing this specific method, emphasizing the "Scouting" phase for organic modifiers.

Figure 1: Rational Method Development Workflow for Lipophilic Amides.

Experimental Protocol

Reagents and Chemicals[1][2][3]

-

Reference Standard: Cyclopropyl-phenothiazin-10-yl-methanone (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Additives: Formic Acid (FA) or Phosphoric Acid (85%).

Chromatographic Conditions (The "Gold Standard")

This method uses a high-strength organic gradient to ensure the elution of the lipophilic amide while maintaining peak symmetry.

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent. | High surface area C18 provides necessary retention; "Plus" or end-capped deactivation prevents silanol interactions. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) suppresses silanol ionization on the column, improving peak shape. |

| Mobile Phase B | Acetonitrile (100%) | ACN has a higher elution strength than MeOH, crucial for this lipophilic compound. |

| Flow Rate | 1.2 mL/min | Slightly elevated flow reduces run time without sacrificing resolution for this column dimension. |

| Column Temp | 40°C | Reduces mobile phase viscosity and improves mass transfer (sharper peaks). |

| Injection Vol | 5 - 10 µL | Keep volume low to prevent "solvent shock" if diluent is 100% organic. |

| Detection | UV @ 254 nm (Ref 360 nm) | Primary absorbance of the phenothiazine ring system. |

Gradient Program

Note: An isocratic method (e.g., 70% ACN) may cause accumulation of late-eluting impurities. A gradient is preferred for robustness.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 50 | 50 | Initial equilibration |

| 2.00 | 50 | 50 | Isocratic hold |

| 10.00 | 5 | 95 | Linear ramp to elute analyte |

| 13.00 | 5 | 95 | Wash step (remove highly lipophilic impurities) |

| 13.10 | 50 | 50 | Return to initial |

| 18.00 | 50 | 50 | Re-equilibration |

Sample Preparation

Critical Step: Due to the high lipophilicity, the analyte may precipitate if dissolved in pure water.

-

Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Methanol or Acetonitrile . Sonicate for 5 minutes. (Conc: 1000 µg/mL).

-

Working Standard: Dilute Stock Solution with Mobile Phase B (ACN) to reach target concentration (e.g., 50 µg/mL).

-

Caution: Do not use >30% water in the sample diluent, or the analyte may crash out.

-

Method Validation (ICH Q2 Guidelines)

To ensure the method is reliable for regulatory or research purposes, the following validation parameters must be met.

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) six times.

-

Retention Time (RT): %RSD < 1.0%

-

Peak Area: %RSD < 1.0%

-

Tailing Factor (T): 0.9 < T < 1.2 (Amides generally show excellent symmetry compared to amines).

-

Theoretical Plates (N): > 5000

Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

-

Acceptance: Mean recovery 98.0% – 102.0%.[1]

Troubleshooting & Optimization

Issue: Peak Tailing

Although the amide is neutral, tailing can occur due to:

-

Secondary Interactions: Residual silanols on the column interacting with the pi-electrons of the phenothiazine ring.

-

Fix: Increase buffer strength (e.g., use 10mM Ammonium Acetate instead of Formic Acid) or switch to a "Shield" RP column (embedded polar group).

-

-

Column Overload:

-

Fix: Reduce injection volume to 2 µL or dilute sample.

-

Issue: Extra Peaks (Ghost Peaks)

Phenothiazines are light-sensitive and prone to oxidation (forming sulfoxides).

-

Diagnosis: A small peak eluting before the main peak (sulfoxides are more polar).

-

Fix: Use amber glassware. Prepare samples fresh. Add an antioxidant (e.g., 0.1% Ascorbic Acid) to the stock solution if degradation is observed.

Issue: Retention Time Drift

-

Cause: Temperature fluctuations or mobile phase evaporation (ACN is volatile).

-

Fix: Use a column oven (set to 40°C). Cap solvent bottles properly.

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient design principles).

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Defines system suitability requirements).

-

PubChem. Phenothiazine Compound Summary. National Center for Biotechnology Information. (Used for structural core properties).

-

Journal of Applied Pharmaceutical Research. (2025). Novel RP-HPLC Method Development and Validation for Precise Quantification of Prochlorperazine Maleate. (Reference for phenothiazine UV detection settings).

Sources

High-Performance Crystallization Protocols for Phenothiazine-10-yl-methanone Scaffolds

[1][2]

Executive Summary

Phenothiazine-10-yl-methanone derivatives (N-acyl phenothiazines) represent a critical structural class in medicinal chemistry, serving as intermediates for antipsychotic drugs (e.g., chlorpromazine analogs), antiviral agents, and organic semiconductors.[1]

Isolating these compounds in high-purity crystalline form is frequently complicated by two factors:

-

The "Butterfly" Conformation: The phenothiazine core is non-planar, folded along the N-S axis. The N-acyl substitution further increases steric strain, often preventing tight planar packing and leading to "oiling out" rather than crystallization.

-

Hydrolytic Instability: The N10-carbonyl bond is susceptible to acid-catalyzed hydrolysis, reverting the compound to the oxidation-prone phenothiazine parent.[1]

This guide provides three validated crystallization protocols designed to overcome these specific structural and chemical challenges.

Physicochemical Profile & Solubility

Understanding the solubility landscape is a prerequisite for protocol selection. The N-acyl group reduces the basicity of the nitrogen, making these compounds neutral amides rather than basic amines.

Table 1: Solubility Profile of 10-Acetylphenothiazine (Representative Scaffold)

| Solvent Class | Solvent | Solubility | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dissolution solvent for anti-solvent methods.[1] |

| Polar Aprotic | Acetone, DMF, DMSO | High | Good for slow evaporation; DMSO is difficult to remove.[1] |

| Polar Protic | Ethanol, Methanol | Moderate (Hot) | Ideal for cooling crystallization. |

| Aromatic | Toluene, Benzene | Moderate | Good for co-solvent systems.[1] |

| Non-Polar | Hexanes, Pentane, Diethyl Ether | Low/Insoluble | Primary anti-solvents. |

| Aqueous | Water | Insoluble | Anti-solvent (use with caution due to hydrolysis).[1] |

Critical Stability Warning: Avoid prolonged heating in acidic aqueous media. The N10-carbonyl bond is liable to hydrolyze, releasing phenothiazine which rapidly oxidizes to form pink/red impurities (phenothiazin-5-oxide).[1] Always maintain neutral pH.

Experimental Protocols

Protocol A: Thermodynamic Cooling Crystallization (Standard Purification)

Best For: Bulk purification (>1g), removing trace oxidation impurities.[1] Mechanism: Exploits the steep solubility curve in ethanol to favor the formation of the thermodynamically stable polymorph.

Materials:

-

Crude Phenothiazine-10-yl-methanone derivative.[1]

-

Solvent: Absolute Ethanol (EtOH).[1]

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology:

-

Slurry Formation: Place the crude solid in the flask. Add Ethanol (approx. 10 mL per gram of solid).

-

Reflux: Heat the mixture to reflux (78°C). If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear yellow/orange solution is obtained.

-

Note: If dark particles remain (inorganic salts or polymerized material), filter the hot solution through a pre-heated glass frit or Celite pad.

-

-

Controlled Cooling: Turn off the heat source. Allow the flask to cool slowly in the oil bath to room temperature (25°C) over 2-3 hours.

-

Why? Rapid cooling traps impurities and solvent pockets in the "butterfly" lattice voids. Slow cooling allows molecules to align efficiently.[1]

-

-

Nucleation: If no crystals appear at 25°C, cool further to 4°C in a refrigerator.

-

Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Ethanol (-20°C).

-

Drying: Dry under vacuum at 40°C for 6 hours.

Protocol B: Anti-Solvent Precipitation (Kinetic Control)

Best For: Thermally labile derivatives or compounds that "oil out" in hot ethanol.[1] Mechanism: Rapid reduction of solubility power supersaturates the solution, forcing precipitation.[1]

Materials:

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude compound in the minimum amount of DCM at room temperature. The solution should be concentrated but not viscous.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust (crucial for nucleation control).[1]

-

Anti-Solvent Addition:

-

Aging: Stop stirring. Cover the beaker with parafilm (poke small holes). Let it stand undisturbed for 12-24 hours.

-

Harvest: Decant the mother liquor and wash crystals with pure Hexane.

Protocol C: Handling "Oiling Out" (Troubleshooting)

The Problem: The compound separates as a liquid droplet (oil) instead of a solid crystal. This is common in N-acyl phenothiazines due to their low melting points and conformational flexibility.[1]

The Fix: Seeded Cooling with Agitation. [1]

-

Solvent Switch: Use Toluene instead of Ethanol.[1] Toluene allows for higher temperature processing and often interacts better with the aromatic rings (pi-stacking).[1]

-

Procedure:

-

Dissolve in hot Toluene.

-

Cool to the "cloud point" (just before oiling occurs).

-

Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.[1]

-

Agitate: Stir at a moderate speed (200 RPM). Shear force helps break up oil droplets and induces nucleation.[1]

-

Ripening: If oil forms, reheat slightly until it redissolves, then cool slower.[1]

-

Visualization: Crystallization Decision Matrix[2]

The following diagram illustrates the logical workflow for selecting the appropriate crystallization technique based on the compound's behavior.

Caption: Decision matrix for selecting the optimal crystallization pathway based on solubility and thermal stability.

Characterization & Validation

To ensure the protocol was successful, validate the solid state properties:

-

PXRD (Powder X-Ray Diffraction): Essential for detecting polymorphs.[1] Phenothiazine derivatives often exhibit polymorphism.[1] A sharp, defined pattern confirms crystallinity.

-

DSC (Differential Scanning Calorimetry): A sharp endotherm indicates the melting point.[1] A broad peak suggests low purity or amorphous content.[1]

-

Reference Value: 10-Acetylphenothiazine melts approx. 202-206°C [1].[1]

-

-

HPLC Purity: Dissolve the crystal in Acetonitrile. Check for the "phenothiazine" peak (hydrolysis product) which elutes earlier than the N-acyl derivative.

References

-

Roseboom, H., & Förch, A. D. (1979).[3] Stability of 10-acetylphenothiazine.[1][3] Journal of Pharmaceutical Sciences, 68(4), 515–517. Retrieved from [Link]

-

Wang, J., et al. (2012).[1] Crystal structure of 1-(10H-phenothiazin-10-yl)ethanone.[1][4][5] Acta Crystallographica Section E, 68(Pt 11), o3369.[5] Retrieved from [Link]

-

PubChem. (n.d.).[1] Anthracen-9-yl(phenothiazin-10-yl)methanone Compound Summary. Retrieved from [Link]

Sources

- 1. anthracen-10-yl(10H-phenothiazin-10-yl)methanone | C27H17NOS | CID 44435223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability of 10-acetylphenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1-(10H-phenothiazin-10-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Recrystallization Strategies for Cyclopropyl-phenothiazin-10-yl-methanone

Topic: Solvent selection for recrystallizing Cyclopropyl-phenothiazin-10-yl-methanone Content Type: Application Note & Protocol Audience: Process Chemists, Purification Scientists, and Drug Development Professionals.

Executive Summary

Cyclopropyl-phenothiazin-10-yl-methanone (10-(Cyclopropylcarbonyl)phenothiazine) represents a specific class of

This guide addresses the unique purification challenges posed by this structure:

-

Solubility Dichotomy: The lipophilic tricyclic core competes with the polar amide functionality.

-

Stability Risks: The cyclopropyl ring is susceptible to acid-catalyzed ring opening; therefore, acidic solvent systems must be avoided.

-

Impurity Profile: The primary contaminant is typically the starting material, phenothiazine , which has a similar solubility profile but lacks the polar carbonyl group.

This protocol details a Solvent Screening Matrix and a Scalable Recrystallization Workflow designed to maximize yield (>85%) and purity (>99% HPLC).

Physicochemical Profiling & Solvent Logic

Structural Analysis[1]

-

Core: Tricyclic Phenothiazine (Planar, Aromatic, Highly Lipophilic).

-

Linker: Carbonyl (Polar, Hydrogen Bond Acceptor).

-

Tail: Cyclopropyl (Lipophilic, Sterically bulky, Acid-sensitive).

The Solubility Prediction Model

Based on the "Like Dissolves Like" principle and empirical data from analogous

| Solvent Class | Representative Solvents | Interaction Mechanism | Suitability Score |

| Protic Polar | Ethanol, Isopropanol (IPA) | Solubilizes the amide via H-bonding at high temps; poor solubility for the lipophilic core at low temps. | High (Primary Choice) |

| Aprotic Polar | Ethyl Acetate, Acetone | Good general solubility. Often requires an anti-solvent (e.g., Hexane/Heptane) to induce precipitation. | Medium (Binary System) |

| Chlorinated | Dichloromethane (DCM), Chloroform | High solubility at all temperatures due to interaction with the aromatic core. | Low (Too Soluble) |

| Non-Polar | Hexane, Heptane | Poor solubility even at reflux. | Anti-Solvent Only |

Protocol: Solvent Screening Methodology

Objective: Determine the optimal solvent system that provides a steep solubility curve (high solubility at reflux, low solubility at RT).

Phase 1: The "Rule of Three" Screen

Do not rely on a single solvent immediately. Perform parallel screens on 100 mg samples using these three systems:

-

System A (Green/Single): Ethanol (95% or Absolute).

-

Rationale: Phenothiazine derivatives often crystallize well from lower alcohols.

-

-

System B (Binary/Classic): Ethyl Acetate + Heptane.

-

Rationale: Allows fine-tuning of polarity. Heptane is preferred over Hexane due to higher boiling point and lower toxicity.

-

-

System C (High Stability): Isopropyl Ether (IPE) or Toluene.

-

Rationale: IPE is excellent for lipophilic amides but requires peroxide management. Toluene provides high thermal clearance for stubborn impurities.

-

Phase 2: Solubility Mapping Workflow (DOT Diagram)

Caption: Decision logic for screening solvents. Note the specific loop for handling "oiling out," a common issue with N-acyl phenothiazines.

Master Protocol: Recrystallization of Cyclopropyl-phenothiazin-10-yl-methanone

Recommended System: Ethanol (Primary) or Ethyl Acetate/Heptane (Secondary). Safety Note: Perform all steps in a fume hood. Phenothiazines can be photosensitive; protect from direct sunlight.

Step 1: Dissolution[3]

-

Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add the chosen solvent (e.g., Ethanol) at a ratio of 5 mL per gram of solid.

-

Heat the mixture to reflux (boiling) with stirring.

-

Observation:

-

If the solution is clear: Proceed to Step 2.

-

If solid remains: Add solvent in 1 mL increments through the condenser until dissolved.

-